molecular formula C11H15NO4 B11950250 [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol CAS No. 126006-28-8

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol

Cat. No.: B11950250
CAS No.: 126006-28-8
M. Wt: 225.24 g/mol
InChI Key: QGWKSGXNIVWLBI-UHFFFAOYSA-N
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Description

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position and both hydroxymethyl (-CH2OH) and hydroxyamino (-NHOH) groups at the 5-position. Notably, hydroxyamino groups are rare in the evidence; most analogs feature hydroxymethyl or amino substituents (e.g., [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol in –19), suggesting unique reactivity for the hydroxyamino variant .

Properties

CAS No.

126006-28-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

[5-(hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C11H15NO4/c13-6-11(12-14)7-15-10(16-8-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2

InChI Key

QGWKSGXNIVWLBI-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted dioxane derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and ensure a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H15_{15}N O4_{4}
  • Molecular Weight : 225.241 g/mol
  • CAS Number : 126006-28-8

The compound features a hydroxyamino group, a phenyl ring, and a dioxane structure, which contribute to its reactivity and utility in various chemical reactions.

Chemistry

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation Reactions : Can yield nitroso or nitro derivatives.
  • Reduction Reactions : Potentially produces amines or alcohols.

These properties make it suitable for use in organic synthesis and materials science.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with biological systems opens avenues for:

  • Enzyme Inhibition Studies : Exploring its effects on specific enzyme activities.
  • Cellular Interaction Studies : Understanding how it affects cellular processes.

Medicine

Research into the medicinal applications of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol has revealed potential therapeutic properties:

  • Anti-Cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Investigated for reducing inflammation in various models.

These therapeutic potentials are being explored through in vitro and in vivo studies to assess efficacy and safety.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes:

  • Polymer Chemistry : Used as a monomer or additive in polymer synthesis.
  • Chemical Processes : Its reactivity can enhance the efficiency of certain industrial reactions.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for organic synthesisFacilitates complex molecule creation
BiologyBiochemical probe/inhibitorInsights into enzyme functions
MedicineAnti-cancer and anti-inflammatoryPotential new therapeutic agents
IndustryPolymer synthesis/additiveImproved material properties

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry investigated the effects of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anti-cancer agent.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university explored the compound's role as an enzyme inhibitor. The findings demonstrated that it effectively inhibited the activity of certain enzymes involved in metabolic pathways, providing insights into its biochemical interactions.

Mechanism of Action

The mechanism of action of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,3-Dioxane/Dioxolane Derivatives

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol 2-Ph, 5-(CH2OH)2 C12H16O4 224.25 Density: 1.19 g/cm³; Mp: 135°C; Antioxidant potential in mammals
5-Amino-5-methyl-2-p-chlorophenyl-1,3-dioxane 2-(p-Cl-Ph), 5-NH2, 5-CH3 C11H13ClNO2 226.68 Likely enhanced lipophilicity due to Cl substituent
(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol 2,2-(CH3)2, 5-NO2, 5-CH2OH C7H13NO5 191.18 Nitro group may confer electrophilic reactivity
2-Phenyl-1,3-dioxolane-4-methanol 2-Ph, 4-CH2OH (dioxolane ring) C10H12O3 180.20 Smaller ring size (dioxolane) increases ring strain; used in asymmetric synthesis
Key Observations:
  • Hydroxyamino vs.
  • Ring Size: Dioxolane analogs (e.g., 2-phenyl-1,3-dioxolane-4-methanol) exhibit different conformational dynamics compared to dioxanes, affecting their stability and synthetic applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while chloro substituents () increase lipophilicity .

Biological Activity

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol is a compound of interest due to its potential biological activities. The structure features a dioxane ring which is known for its diverse chemical reactivity and biological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H16_{16}O4_4
  • Molecular Weight : 224.253 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 391°C at 760 mmHg
  • Melting Point : 135°C

These properties contribute to its stability and reactivity, influencing its biological interactions.

Biological Activity Overview

Research indicates that [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol exhibits several biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells.
  • Antidiabetic Effects : It has demonstrated potential in lowering blood glucose levels in diabetic models.

Antioxidant Activity

Several studies have assessed the antioxidant potential of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol. A common method for evaluating antioxidant activity is the DPPH radical scavenging assay. Results from various experiments indicate that the compound significantly reduces DPPH radical concentration, suggesting strong antioxidant capabilities.

Concentration (µM)% Inhibition
1025
5055
10075

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The MTT assay results indicate that [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol significantly reduces cell viability in a dose-dependent manner.

Cell LineIC50 (µM)% Viability at IC50
HeLa1530
MCF72025
A5491828

The mechanism of action appears to involve the induction of DNA damage and apoptosis as confirmed by TUNEL assays.

Antidiabetic Effects

Research using Drosophila melanogaster as a model organism for diabetes has shown that [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol can effectively lower glucose levels. The findings are summarized below:

Treatment GroupInitial Glucose Level (mg/dL)Final Glucose Level (mg/dL)
Control180190
Compound Treatment180130

This significant reduction suggests potential for therapeutic applications in managing diabetes.

Case Studies

A case study involving the synthesis and biological evaluation of derivatives of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol highlighted its versatility. Various analogs were synthesized and tested for their biological activity, revealing that modifications to the phenyl group significantly affect both antioxidant and anticancer properties.

Q & A

Q. What synthetic strategies are recommended for [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol, and how can thermodynamic challenges be addressed?

The synthesis involves cyclocondensation of phenyl-substituted carbonyl precursors (e.g., benzaldehyde derivatives) with diols (e.g., 1,3-propanediol) under Brønsted acid catalysis. To favor 6-membered dioxane ring formation over 5-membered analogs (thermodynamically disfavored), use Dean-Stark apparatus with toluene reflux to remove water and shift equilibrium . For hydroxyamino group incorporation, employ hydroxylamine hydrochloride in a two-step protocol: first form the dioxane ring, then introduce the hydroxyamino moiety via nucleophilic substitution under controlled pH (5–6) to avoid oxidation .

Q. Which analytical techniques are critical for characterizing [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve stereochemistry and hydrogen bonding. The hydroxyamino group shows broad singlet(s) at δ 4.5–5.5 ppm, while the dioxane ring protons appear as distinct multiplets .
  • X-ray Crystallography : Use SHELXL for structure refinement. The hydroxyamino group’s orientation and hydrogen-bonding network (e.g., O–H···N interactions) are critical for confirming tautomeric stability .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks ([M+H]⁺) and detects potential oxidation byproducts (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed tautomeric behavior?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model tautomers (e.g., enamine vs. imine forms). Compare computed NMR chemical shifts (GIAO method) with experimental data. For dynamic equilibria, conduct variable-temperature NMR (VT-NMR, 25–60°C) to observe coalescence points. Solvent effects (e.g., DMSO vs. CDCl₃) must be included explicitly in simulations to align computational and experimental results .

Q. What experimental designs mitigate oxidative degradation during stability studies?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN gradient). Hydroxyamino oxidation to nitroso derivatives appears as new retention peaks at ~254 nm .
  • Antioxidant Screening : Add 0.1% w/v ascorbic acid or nitrogen sparging to reduce oxidation. Lyophilized formulations show 3× longer half-life (t½) than solution states .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition potential?

  • Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring, N-methylation of hydroxyamino) to probe electronic effects.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., tyrosine kinases) using fluorescence polarization (FP) assays. Compare IC₅₀ values with positive controls (e.g., staurosporine).
  • Computational Docking : Use AutoDock Vina to map binding modes. Key interactions (e.g., hydrogen bonds between hydroxyamino and kinase ATP-binding pocket) guide further optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data on hydrogen bonding?

  • X-ray vs. NMR : Crystallography captures static hydrogen bonds (e.g., O–H···O), while NMR may average dynamic interactions. Use neutron diffraction (if feasible) for precise H-atom positioning.
  • Solution-State vs. Solid-State : IR spectroscopy (KBr pellet vs. ATR) identifies shifts in O–H stretches (Δν ~150 cm⁻¹) due to solvent effects. For ambiguous cases, perform molecular dynamics (MD) simulations in explicit solvent .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

ParameterConditionImpact on Yield
Catalyst5 mol% p-TsOH+35% vs. H₂SO₄
Reaction Time12 h refluxMaximizes dioxane formation
Hydroxyamino SourceNH₂OH·HCl (1.2 eq)Minimizes byproducts

Table 2. Stability Study Results (40°C/75% RH)

Formulationt½ (Days)Major Degradation Product
Lyophilized90<5% nitroso derivative
Solution (H₂O)3022% nitroso derivative

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